(S)-2-Ethylhexanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

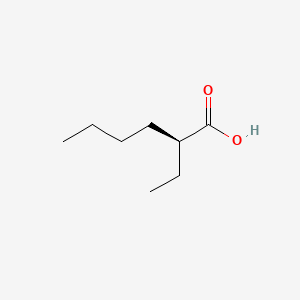

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBETXYAYXDNJHR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72377-05-0 | |

| Record name | Hexanoic acid, 2-ethyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072377050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Significance of Chirality in Carboxylic Acids

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in the realm of carboxylic acids. Many biologically important molecules, including amino acids and sugars, are chiral. Consequently, the stereochemistry of a chiral carboxylic acid can dramatically influence its biological activity. nih.gov

The different spatial arrangements of substituents around a chiral center can lead to distinct interactions with biological receptors, enzymes, and other chiral molecules. nih.gov This stereoselectivity is often observed in the pharmacological and toxicological profiles of chiral drugs, where one enantiomer may exhibit therapeutic effects while the other is inactive or even harmful. nih.gov The recognition of chiral carboxylic anions by biological systems is a key factor in determining the biological activity of many compounds, including the vancomycin (B549263) family of antibiotics. nih.gov

In synthetic chemistry, the chirality of carboxylic acids is exploited to control the stereochemical outcome of reactions. Chiral carboxylic acids and their derivatives are used as chiral building blocks, auxiliaries, and catalysts in asymmetric synthesis to produce enantiomerically pure compounds. ontosight.ai The distinct properties of each enantiomer make their separation and synthesis a crucial aspect of pharmaceutical and chemical research. nih.gov

Overview of S 2 Ethylhexanoic Acid S Stereochemical Importance

Chemoenzymatic and Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can exhibit remarkable enantioselectivity, making them ideal for the production of enantiopure compounds like this compound.

Cytochrome P450cam-Mediated Enantioselective Formation from 2-Ethylhexanol

The enzyme Cytochrome P450cam from Pseudomonas putida has been investigated for its ability to catalyze the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid. nih.govacs.org While the wild-type enzyme displays stereoselectivity, it preferentially produces the (R)-enantiomer. Kinetic studies have shown that (R)-2-ethylhexanoic acid is formed 3.5 times faster than the (S)-enantiomer. nih.govacs.org In a racemic mixture of the starting material, 2-ethylhexanol, the production of the (R)-acid is 50% higher than the (S)-acid. nih.govacs.org This preference is attributed to the regioselectivity of the enzyme, where (R)-2-ethylhexanoic acid constitutes 50% of the total products, while the (S)-enantiomer only accounts for 13%. nih.govacs.org

To enhance the production of the desired (S)-enantiomer, researchers have explored active site engineering of P450cam. nih.govwsu.edu By introducing specific mutations, the enzyme's properties can be altered to improve stereoselectivity, regioselectivity, and coupling efficiency. nih.govwsu.eduresearchgate.net For instance, the L244A mutation was found to alter the stereoselectivity of the oxidation reaction. nih.govresearchgate.net Other mutations, such as F87W and Y96W, improved regioselectivity, leading to the almost exclusive formation of the desired acid product, while the T185F mutation enhanced the coupling of NADH, a crucial cofactor in the reaction. nih.govwsu.eduresearchgate.net These findings demonstrate the potential of rational enzyme design to develop biocatalysts tailored for the synthesis of this compound. nih.gov

Enantioselective Hydrolysis of Esters via Microbial Esterases (e.g., Nocardia corynebacteroides)

Another effective biocatalytic approach involves the enantioselective hydrolysis of a racemic ester of 2-ethylhexanoic acid. This method utilizes microbial esterases that preferentially hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted and thus enantiomerically enriched.

A notable example is the use of a strain of Nocardia corynebacteroides (NRRL 21057) for the hydrolysis of butyl 2-ethylhexanoate (B8288628). nih.gov This bacterium exhibits significant activity in preferentially hydrolyzing the (S)-enantiomer of the ester. nih.gov However, another study reports that Nocardia corynebacteroides NRRL 21057 is the most active strain for the specific hydrolysis of the (R)-isomer of butyl 2-ethylhexanoate, yielding the (S)-isomer of the ester in 86% enantiomeric excess within 22 hours. researchgate.net Further research into the specific enzymes and reaction conditions is needed to clarify these differing selectivities. Other related bacterial genera such as Gordonia and Rhodococcus have also been surveyed for this transformation. nih.gov

The esterases from Nocardia species are known for their catalytic efficiency. For example, an acetylesterase from Nocardia strain LSU-169, involved in 2-butanone (B6335102) degradation, demonstrated a high maximal velocity. nih.gov While this specific enzyme was not tested on 2-ethylhexanoate esters, it highlights the potential of Nocardia esterases in biocatalytic applications.

Asymmetric Organic Synthesis Routes

Asymmetric organic synthesis provides a powerful set of tools for the preparation of enantiomerically pure compounds, relying on the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction.

Asymmetric Favorskii Rearrangement Strategies for Optically Active Enantiomers

A novel approach to synthesizing optically active 2-ethylhexanoic acid involves the asymmetric Favorskii rearrangement. tandfonline.comtandfonline.com This method utilizes optically active α-haloketones, which can be prepared in several steps from a chiral starting material like (-)-(1R, 2S, 5R)-menthyl-4-toluenesulfoxide. tandfonline.comtandfonline.com The rearrangement of these α-haloketones in the presence of an amine yields chiral amides. tandfonline.comtandfonline.com These amides can then be converted to the corresponding carboxylic acids through acylation followed by hydrolysis. tandfonline.comtandfonline.comresearchgate.net This strategy has been successfully employed to synthesize both enantiomers of 2-ethylhexanoic acid. tandfonline.com To our knowledge, this was the first reported synthesis of these compounds using the asymmetric Favorskii rearrangement. tandfonline.comtandfonline.com

| Starting Material | Key Reagent/Reaction | Product | Enantiomeric Excess (ee) |

| (-)-(1R, 2S, 5R)-menthyl-4-toluenesulfoxide | 6-step synthesis | Optically active α-haloketones | 75-99% |

| Optically active α-haloketones | Asymmetric Favorskii Rearrangement | Chiral amides | Not specified |

| Chiral amides | Acylation and Hydrolysis | Optically active 2-ethylhexanoic acid | Not specified |

Utilization of Chiral Auxiliaries in Enantioselective Synthesis

Chiral auxiliaries are organic compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been applied to the synthesis of both (R)- and this compound using the chiral auxiliaries (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP, respectively). nih.gov

In a different study, a quinazolinone derivative was used as a chiral auxiliary for the enantioselective synthesis of (S)-2-ethylpentanoic acid and (R)-2-ethylpentanoic acid, achieving high enantiomeric excess (90-98%). ekb.egekb.eg While this was not for 2-ethylhexanoic acid, it demonstrates the effectiveness of this class of chiral auxiliaries. The general principle involves attaching the chiral auxiliary to an achiral carboxylic acid derivative, performing a diastereoselective α-alkylation, and then cleaving the auxiliary to release the chiral acid. ekb.egekb.eg

Another approach involves the use of chiral tertiary amines, such as strychnine, in conjunction with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to create enantiodifferentiating coupling reagents. luxembourg-bio.com In a proof-of-concept experiment, the ethanolysis of a triazine ester of 2-ethylhexanoic acid, prepared using strychnine, yielded ethyl 2-ethylhexanoate with an R/S ratio of 42/58, demonstrating a modest level of enantioselectivity. luxembourg-bio.com

Optimization of Industrial Production Pathways for 2-Ethylhexanoic Acid

The industrial production of 2-ethylhexanoic acid typically starts from n-butyraldehyde and results in a racemic mixture. acs.org There is a growing trend towards developing more sustainable and efficient manufacturing processes, including biocatalytic routes and improved chemical catalysis. acs.orgdatainsightsmarket.com

Innovations in this area focus on several key aspects:

Improved Catalysts: The development of more active and selective catalysts is crucial. For instance, using a phosphomolybdovanadium heteropolyacid as a catalyst for the air oxidation of 2-ethylhexanal (B89479) has shown high conversion rates (up to 99.83%) and selectivity for 2-ethylhexanoic acid (up to 98.34%). google.com This method is presented as an improvement over traditional oxidants like potassium permanganate (B83412) or nitric acid, offering higher yields and being less corrosive to equipment. google.com Another patented process utilizes catalysts like Mn(Ac)₂, KAc, Cu(Ac)₂, or NaAc in a falling-film reactor for the oxidation of 2-ethylhexanal, claiming high conversion (>99.5%) and selectivity (>95%). google.com

Greener Processes: The industry is moving towards more environmentally friendly production methods to reduce waste and emissions. datainsightsmarket.com Biocatalytic production of 2-ethylhexanoic acid and its esters is a key area of research, although challenges such as long reaction times and low conversions have been noted in some esterification processes. nih.govresearchgate.net

Process Optimization: Companies are investing in optimizing existing production facilities to increase efficiency and capacity. For example, major chemical producers have announced investments to expand their 2-EHA production capacity and have launched more sustainable production processes. datainsightsmarket.com

The optimization of reaction conditions, such as temperature and reactant concentrations, is also a critical factor. Studies on the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate have shown that adjusting these parameters can significantly impact conversion rates. researchgate.net While not directly for the synthesis of this compound, these principles of process optimization are broadly applicable.

N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen

A highly efficient and selective method for synthesizing 2-ethylhexanoic acid involves the aerobic oxidation of 2-ethylhexanal catalyzed by N-hydroxyphthalimide (NHPI). dntb.gov.ua This organocatalyst promotes free-radical processes through Hydrogen Atom Transfer (HAT) reactions. polimi.it The process is typically carried out using oxygen or air under mild conditions, offering a green and cost-effective alternative to traditional oxidation methods. mdpi.comdntb.gov.uaresearchgate.net

The reaction's effectiveness is influenced by several factors, including the amount of catalyst, solvent type, temperature, and reaction time. dntb.gov.uaresearchgate.netnih.gov Research has shown that using isobutanol as a solvent is particularly advantageous. mdpi.comdntb.gov.uaresearchgate.net It effectively dissolves the NHPI catalyst, does not undergo esterification under the reaction conditions, and aids in heat exchange. mdpi.com

In a comparative study, the non-catalytic oxidation of 2-ethylhexanal with oxygen at 30°C in acetonitrile (B52724) resulted in a 95% aldehyde conversion and a 38% selectivity towards the acid. mdpi.com However, with the introduction of 5 mol% of NHPI under the same conditions, the conversion of 2-ethylhexanal increased to 99.5%, with the selectivity for 2-ethylhexanoic acid rising to 47%. mdpi.com Further optimization using isobutanol as the solvent has achieved selectivities greater than 99% for 2-ethylhexanoic acid. mdpi.comdntb.gov.uaresearchgate.net

The amount of NHPI catalyst plays a crucial role. Studies have indicated that reducing the NHPI concentration below 6 mol% can negatively impact the conversion of 2-ethylhexanal. researchgate.net Conversely, increasing the catalyst amount to 8 mol% showed minimal effect on decreasing the conversion. researchgate.net

Table 1: Effect of NHPI Catalyst on 2-Ethylhexanal Oxidation

| Catalyst | Solvent | Temperature (°C) | Aldehyde Conversion (%) | 2-Ethylhexanoic Acid Selectivity (%) |

|---|---|---|---|---|

| None | Acetonitrile | 30 | 95 | 38 |

| 5 mol% NHPI | Acetonitrile | 30 | 99.5 | 47 |

| NHPI | Isobutanol | Mild | >99 | >99 |

Molybdovanadophosphoric Acid Catalyzed Oxidation of 2-Ethylhexanal

Another significant advancement in the synthesis of 2-ethylhexanoic acid is the use of molybdovanadophosphoric acid as a catalyst for the oxidation of 2-ethylhexanal. patsnap.comgoogle.comsmolecule.com This heteropolyacid catalyst demonstrates high activity and can be reused, making it an economically and environmentally attractive option. google.com The process involves dissolving the catalyst in a mixture of distilled water and hydrochloric acid, followed by reaction with 2-ethylhexanal under a controlled oxygen flow. patsnap.comgoogle.com

By adjusting the molybdenum to vanadium ratio in the catalyst and optimizing reaction conditions, conversion rates of 2-ethylhexanal exceeding 99% can be achieved, with selectivity for 2-ethylhexanoic acid reaching over 98%. patsnap.com The use of phosphomolybdovanadium heteropolyacid as a catalyst has been shown to yield up to 99% selectivity for 2-ethylhexanoic acid. google.com

One embodiment of this method utilizes H₄PMo₁₁VO₄₀·32H₂O as the catalyst in a dilute hydrochloric acid solution. google.com At a reaction temperature of 60°C, an oxygen flow rate of 10 mL/s, and a reaction time of 5 hours, a 99.83% conversion of 2-ethylhexanal was achieved with a 98.34% selectivity for 2-ethylhexanoic acid. google.com This resulted in a 98.79% yield of the final product. google.com The reaction conditions are considered mild, and the process is simple to operate. google.com

Table 2: Oxidation of 2-Ethylhexanal with H₄PMo₁₁VO₄₀·32H₂O Catalyst

| Parameter | Value |

|---|---|

| Catalyst | H₄PMo₁₁VO₄₀·32H₂O |

| Solvent | Dilute Hydrochloric Acid (2mol/L) |

| Catalyst Mass Fraction | 3% |

| Reaction Temperature | 60°C |

| Reaction Time | 5 hours |

| Oxygen Flow Rate | 10 mL/s |

| 2-Ethylhexanal Conversion | 99.83% |

| 2-Ethylhexanoic Acid Selectivity | 98.34% |

| 2-Ethylhexanoic Acid Yield | 98.79% |

Development of Alternative Catalytic Systems for 2-Ethylhexanal Oxidation

Beyond NHPI and molybdovanadophosphoric acid, research has explored other catalytic systems to improve the efficiency and selectivity of 2-ethylhexanal oxidation. These efforts are part of a broader trend towards developing green oxidation processes. dntb.gov.uaresearchgate.net

For instance, the use of manganese (II) salts as catalysts has been investigated. In one study, Mn(II) acetate (B1210297) was used as a catalyst with octanoic acid as the solvent, resulting in an 83% yield of 2-ethylhexanoic acid. mdpi.com Another approach employed Fe(II), Ni(II), or Co(II) complexes as catalysts in dichloroethane at room temperature, which led to a 70% yield. mdpi.com

Furthermore, a synergistic effect has been observed when using a combination of alkali metal salts and a Mn(II) catalyst. acs.org This system, particularly in a continuous-flow microreactor, has demonstrated the potential for high-throughput production of 2-ethylhexanoic acid with selectivities up to 94%. acs.org Other research has explored the use of Mn(II) 2-ethylhexanoate and sodium 2-ethylhexanoate at room temperature, achieving a 97-98% yield of 2-ethylhexanoic acid. mdpi.com

The oxidation of aldehydes to carboxylic acids catalyzed by polyoxometalates, a class of compounds that includes molybdovanadophosphoric acid, has also been a subject of study. academie-sciences.fr These catalysts are attractive due to their redox properties and Brønsted acidity. academie-sciences.fr

Table 3: Comparison of Alternative Catalytic Systems

| Catalyst | Solvent | Oxidant | Yield of 2-Ethylhexanoic Acid (%) |

|---|---|---|---|

| Mn(II) acetate | Octanoic acid | Oxygen | 83 |

| Fe(II), Ni(II), or Co(II) complexes | Dichloroethane | Oxygen | 70 |

| Mn(II) 2-ethylhexanoate and Sodium 2-ethylhexanoate | Not specified | Oxygen | 97-98 |

| Mn(II) salt with alkali metal salt | Not specified | Oxygen | Up to 94 (selectivity) |

Chiral Resolution Techniques for 2 Ethylhexanoic Acid

Chromatographic Resolution Strategies

Chromatographic techniques are powerful for the analytical and preparative separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like 2-ethylhexanoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable resolution pathways.

In HPLC, polysaccharide-based CSPs, such as those found in CHIRALPAK® columns, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. For acidic analytes, the addition of a small percentage of an acidic modifier, like trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution. hplc.eu

Gas chromatography, particularly with capillary columns containing derivatized cyclodextrins as the chiral stationary phase, is another effective method. The enantioselectivity of these columns can be monitored by observing the chiral separation of compounds like (±)-2-ethylhexanoic acid. gcms.cz The separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin (B1172386) molecules. The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters for optimizing the separation. gcms.cz

Table 1: Chromatographic Resolution Parameters for Chiral Carboxylic Acids

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Chiral Stationary Phase | Polysaccharide derivatives (e.g., CHIRALPAK®) | Derivatized cyclodextrins |

| Mobile Phase/Carrier Gas | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic modifier (e.g., TFA). | Inert gas (e.g., helium, nitrogen) |

| Typical Conditions | Isocratic elution at a constant flow rate. | Temperature-programmed elution. |

| Detection | UV detector | Flame ionization detector (FID) or Mass Spectrometer (MS) |

Classical Resolution Methodologies for Chiral Carboxylic Acids

The most common classical method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. mdpi.com This technique involves reacting the racemic acid with an enantiomerically pure chiral base, often a chiral amine. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. mdpi.commdpi.com

This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid to break the ionic bond and liberate the free acid. Common chiral resolving agents for carboxylic acids include (S)-(-)-1-phenylethylamine, brucine, and ephedrine. mdpi.commdpi.comnih.gov

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Chemical Class |

| (S)-(-)-1-Phenylethylamine | Chiral Amine |

| Brucine | Alkaloid |

| Quinine | Alkaloid |

| Ephedrine | Amino alcohol |

| Dehydroabietylamine | Diterpene amine |

The success of this method depends on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions. A careful screening of these parameters is often necessary to achieve high diastereomeric and subsequent enantiomeric purity.

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture, a process known as kinetic resolution.

For the resolution of racemic 2-ethylhexanoic acid, a lipase (B570770) can be used to catalyze the enantioselective esterification of one of the enantiomers with an alcohol. For instance, Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym® 435, is a robust and highly selective biocatalyst for the resolution of a wide range of chiral compounds, including carboxylic acids. osaka-u.ac.jpnih.gov In a typical kinetic resolution, the enzyme will preferentially catalyze the esterification of the (R)-enantiomer of 2-ethylhexanoic acid, leaving the desired (S)-enantiomer as the unreacted acid.

The reaction progress is monitored, and the reaction is stopped at or near 50% conversion to achieve a high enantiomeric excess of the remaining (S)-2-ethylhexanoic acid. The resulting ester and the unreacted acid can then be separated by conventional methods such as extraction or chromatography. The choice of the acyl acceptor (alcohol), solvent, and reaction temperature are crucial for optimizing both the reaction rate and the enantioselectivity of the process.

Table 3: Key Factors in Enzymatic Resolution of Chiral Carboxylic Acids

| Factor | Description |

| Enzyme | Lipases are commonly used, with Candida antarctica lipase B (CALB) being a prominent example. |

| Acyl Acceptor | An alcohol is used to form an ester with one of the enantiomers. |

| Solvent | An organic solvent that solubilizes the reactants and does not denature the enzyme. |

| Temperature | Affects the reaction rate and can influence the enzyme's enantioselectivity. |

| Conversion | The reaction is typically stopped at ~50% conversion to maximize the enantiomeric excess of the remaining substrate. |

Advanced Analytical Methodologies for Stereoisomeric Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the enantiomeric analysis of (S)-2-Ethylhexanoic acid. This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. scientificlabs.co.uk

Derivatization Techniques for Enhanced Detection and Chiral Separation

To improve the volatility and thermal stability of 2-Ethylhexanoic acid for GC analysis, derivatization is a crucial step. This process also enhances the chromatographic separation of its enantiomers and increases the sensitivity of detection.

Pentafluorobenzyl (PFB) Esters: Derivatization of 2-Ethylhexanoic acid to its pentafluorobenzyl ester is a common strategy. This is typically achieved by reacting the acid with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride. The resulting PFB ester is highly electronegative, making it particularly suitable for sensitive detection by electron capture detection (ECD) or mass spectrometry in negative chemical ionization mode. A gas chromatographic method has been developed for the determination of 2-ethylhexanoic acid in urine, where it is derivatized to its pentafluorobenzyl ester and analyzed using a cross-linked methyl silicone GC column with electron capture detection. nih.gov The identity of the GC peaks is then confirmed using GC-MS. nih.gov

tert.-Butyldimethylsilyl (TBDMS) Derivatives: Another effective derivatization approach involves the formation of tert.-butyldimethylsilyl esters. This is accomplished by reacting the acid with a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). TBDMS derivatives are known for their stability and favorable fragmentation patterns in mass spectrometry, which aids in structural elucidation and quantification. In a study analyzing di(2-ethylhexyl)phthalate metabolites, organic acids were converted to their tert.-butyldimethylsilyl derivatives after oximation. researchgate.net

| Derivatization Agent | Derivative Formed | Key Advantages |

| O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride | Pentafluorobenzyl Ester | High sensitivity with ECD, suitable for trace analysis. nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert.-Butyldimethylsilyl Ester | Good stability, characteristic mass spectral fragmentation. researchgate.net |

Application of Chiral Gas Chromatography Columns for Enantiomeric Purity Determination

The separation of the (R) and (S) enantiomers of 2-Ethylhexanoic acid is accomplished using chiral stationary phases (CSPs) in capillary GC columns.

Cyclodextrin-Based Phases: Cyclodextrin (B1172386) derivatives are the most widely used chiral selectors for the GC separation of enantiomers. These cyclic oligosaccharides possess a chiral cavity that allows for differential interactions with the enantiomers of an analyte, leading to their separation. Permethylated β-cyclodextrin (e.g., in β-DEX™ columns) and trifluoroacetylated γ-cyclodextrin are examples of effective CSPs for resolving a wide range of chiral compounds, including carboxylic acids like 2-Ethylhexanoic acid. The enantioselectivity of these columns can be influenced by the GC oven temperature, with lower temperatures often leading to better separation. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal enantiomeric separation.

| Chiral Stationary Phase Type | Common Examples | Separation Principle |

| Cyclodextrin-Based | Permethylated β-cyclodextrin, Trifluoroacetylated γ-cyclodextrin | Enantioselective inclusion into the chiral cyclodextrin cavity. gcms.czgcms.cz |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of enantiomeric excess (ee). heraldopenaccess.us This method is particularly suitable for the analysis of non-volatile or thermally labile compounds.

For the chiral separation of 2-Ethylhexanoic acid, HPLC methods typically employ a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the resolution of a broad range of racemic compounds, including carboxylic acids. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. A reverse-phase HPLC method can be used for the analysis of 2-Ethylhexanoic acid using a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The use of chiroptical detectors, such as circular dichroism (CD) detectors, in conjunction with HPLC can provide information on the absolute configuration of the eluted enantiomers. uma.es

Ion Chromatography (IC) for Direct Quantification

Ion Chromatography (IC) offers a straightforward approach for the direct quantification of 2-Ethylhexanoic acid, particularly in complex matrices where it may be present as an impurity. thermofisher.comtechnologynetworks.comchromatographyonline.com

A Reagent-Free™ Ion Chromatography (RFIC™) system can be utilized for this purpose. thermofisher.comchromatographyonline.com In this method, a sample containing 2-Ethylhexanoic acid is directly injected onto an ion-exchange column, such as an IonPac® AS11. thermofisher.comtechnologynetworks.com The separation is achieved using an electrolytically generated potassium hydroxide eluent, and the analyte is measured by suppressed conductivity detection. thermofisher.comchromatographyonline.com This technique has been successfully applied to determine 2-Ethylhexanoic acid impurity in potassium clavulanate, demonstrating good accuracy and reproducibility. thermofisher.comtechnologynetworks.com The method offers a significant advantage by eliminating the need for solvent extraction and allowing for analysis at much lower concentrations of the active pharmaceutical ingredient (API). technologynetworks.comchromatographyonline.com

| Parameter | Value |

| Limit of Detection (LOD) | 0.036 µg/mL chromatographyonline.com |

| Limit of Quantification (LOQ) | 0.12 µg/mL thermofisher.com |

| Correlation Coefficient (r²) | 0.9991 thermofisher.com |

| Average Recoveries | 94.1% - 100.0% thermofisher.com |

Advanced Spectroscopic Characterization (General)

In addition to chromatographic techniques, various spectroscopic methods are employed for the characterization of this compound.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with GC, provides crucial information about the molecular weight and structure of the compound and its derivatives. spectrabase.com The fragmentation patterns observed in the mass spectrum are unique to the molecule and can be used for its identification.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the 2-Ethylhexanoic acid molecule. The spectrum exhibits characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed in the provided search results for stereoisomeric characterization, NMR spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, is a powerful technique for determining the enantiomeric purity and absolute configuration of chiral molecules.

Catalytic and Material Science Applications of 2 Ethylhexanoic Acid Derivatives

Role in Enantioselective Catalysis

The chiral nature of (S)-2-ethylhexanoic acid makes it a valuable component in the development of asymmetric catalytic systems, where the control of stereochemistry is paramount.

In the realm of bio-inspired catalysis, non-heme iron complexes have garnered considerable attention for their ability to catalyze oxidation reactions. The asymmetric epoxidation of olefins, a critical transformation in synthetic organic chemistry, has been a particular focus. Research has demonstrated that the addition of carboxylic acids can be crucial for the efficacy of these iron-based catalytic systems.

Specifically, in the non-heme iron(II) catalyzed asymmetric epoxidation of olefins using hydrogen peroxide (H₂O₂), this compound has been identified as an effective additive to enhance stereoselectivity. organic-chemistry.org The synergistic interplay between the iron catalyst, the ligand, and the carboxylic acid additive is critical for promoting the efficient cleavage of the O-O bond in H₂O₂. organic-chemistry.org This cooperation leads to the formation of highly chemo- and enantioselective epoxidizing species. organic-chemistry.org The presence of 2-ethylhexanoic acid contributes to creating a chiral environment around the catalytic center, thereby influencing the facial selectivity of the oxygen transfer to the olefin substrate. This results in the formation of epoxides with high enantiomeric excess. organic-chemistry.org

Detailed studies have shown that the electronic properties of the non-heme iron catalysts can be manipulated to achieve high yields and enantioselectivity. The combination of electron-donating ligands and catalytic amounts of carboxylic acids like this compound facilitates the heterolytic cleavage of the O-O bond, generating a potent electrophilic iron-oxo species responsible for the epoxidation. organic-chemistry.org

Table 1: Effect of Carboxylic Acid Additive on Enantioselectivity in Non-Heme Iron(II) Catalyzed Epoxidation

| Olefin Substrate | Catalyst System | Carboxylic Acid Additive | Yield (%) | Enantiomeric Excess (ee, %) |

| cis-Aromatic Olefins | Me2N1 Iron Complex | This compound | Up to 99 | Up to 99 |

| Enones | Me2N1 Iron Complex | This compound | Up to 99 | Up to 99 |

Precursor for Metal 2-Ethylhexanoates in Materials Synthesis

2-Ethylhexanoic acid is a widely utilized precursor for the synthesis of metal 2-ethylhexanoates, which are lipophilic metal complexes soluble in nonpolar organic solvents. wikipedia.org These compounds have extensive applications in materials science. nih.gov The formation of these metal complexes involves the reaction of 2-ethylhexanoic acid with metal cations, resulting in coordination complexes with structures analogous to metal acetates. wikipedia.org

These metal 2-ethylhexanoates serve as versatile precursors for the synthesis of various advanced materials, including metal-organic frameworks (MOFs). rsc.orgresearchgate.net MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The choice of the organic linker, in this case, the 2-ethylhexanoate (B8288628), is crucial in determining the structure and properties of the resulting MOF.

Furthermore, metal 2-ethylhexanoates are employed as catalysts in polymerization reactions and as driers in the paint and coatings industry. nih.govbisleyinternational.com Their solubility in organic media makes them particularly suitable for these applications. Examples of commercially important metal 2-ethylhexanoates include those of cobalt(II), tin(II), and nickel(II). wikipedia.org

The synthesis of metal 2-ethylhexanoates can be achieved through various methods, including the reaction of a metal oxide, hydroxide, or acetate (B1210297) with 2-ethylhexanoic acid, or via electrochemical oxidation of a metal in the presence of the acid. researchgate.net

Organocatalytic Applications

Beyond its role as an additive or precursor, 2-ethylhexanoic acid itself can function as an organocatalyst, offering a greener and more sustainable alternative to metal-based catalysts.

2-Ethylhexanoic acid has been successfully employed as a dual-purpose solvent and reusable organocatalyst in the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. dergipark.org.trdergipark.org.trresearchgate.net This multicomponent reaction is a highly efficient method for the construction of complex molecules from simple starting materials in a single step.

Table 2: Reusability of 2-Ethylhexanoic Acid in Imidazole Synthesis

| Reaction Cycle | Yield (%) |

| 1 | 93 |

| 2 | 92 |

| 3 | 90 |

| 4 | 89 |

Note: Data reflects the consistent performance of the catalyst over multiple cycles. dergipark.org.trresearchgate.net

Synthetic Utility of 2-Ethylhexanoic Acid Derived Reagents in Organic Synthesis

The unique properties of 2-ethylhexanoic acid, such as its lipophilicity and steric bulk, have been harnessed to develop a range of derived reagents with broad applications in organic synthesis. researchgate.netresearchgate.net These reagents have proven to be valuable tools in various transformations, including amide formation, deprotection of allyl groups, and stereoselective reductive amination. researchgate.net

The application of these derived reagents has been shown to streamline the synthesis of complex molecules, including natural products and pharmaceutically relevant compounds. researchgate.net The steric hindrance provided by the 2-ethylhexyl group can influence the stereochemical outcome of reactions, making it a useful auxiliary for asymmetric synthesis. The lipophilic nature of these reagents often facilitates their solubility in organic solvents and can simplify purification processes. A comprehensive review of the synthetic applications of 2-ethylhexanoic acid-derived reagents highlights their diverse utility and potential for the development of novel synthetic methodologies. researchgate.net

Environmental Dynamics and Biochemical Fate of 2 Ethylhexanoic Acid

Occurrence and Source Apportionment in Environmental Matrices

The presence of 2-EHA in the environment is attributed to its role as a degradation product of commercial chemicals and its direct release from industrial applications.

Environmental Presence as a Metabolite of Plasticizers (e.g., Di(2-ethylhexyl)phthalate, Di(2-ethylhexyl)adipate)

2-EHA is a recognized metabolite of common plasticizers, such as Di(2-ethylhexyl)phthalate (DEHP) and Di(2-ethylhexyl)adipate (DEHA). canada.ca Microbial interaction with these plasticizers in various environments leads to the hydrolysis of their ester bonds, releasing intermediates like 2-ethylhexanol, which is subsequently oxidized to 2-EHA. nih.govresearchgate.netnih.gov This metabolic transformation is a significant source of 2-EHA in the environment, as plasticizers are ubiquitous pollutants. nih.gov

Studies have confirmed the presence of 2-EHA in diverse environmental samples, indicating that the breakdown of plasticizers is often incomplete, resulting in the accumulation of this more recalcitrant metabolite. nih.govresearchgate.net For instance, a study of a major urban wastewater treatment plant in Montreal, Canada, detected significant quantities of plasticizers and their degradation products, including 2-EHA, in the influent, effluent, and solid residues. sludgenews.org This suggests that biodegradation of plasticizers occurs within sewer systems and that treatment plants can be a notable source of 2-EHA discharge into surface waters. sludgenews.org

Table 1: Concentration of 2-EHA and Related Compounds in a Wastewater Treatment Plant

| Compound | Influent (μg/L) | Effluent (μg/L) |

|---|---|---|

| 2-Ethylhexanoic acid | 36.0 | 14.8 |

| 2-Ethylhexanol | 6.0 | 2.3 |

| Bis(2-ethylhexyl) adipate (B1204190) (DEHA) | 13,000 (estimated daily load in kg) | - |

| Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) | 150 (estimated daily load in kg) | - |

Data sourced from a study on a physicochemical sewage treatment plant in Montreal, Canada. sludgenews.org

Contribution from Industrial Processes and Product Degradation

Beyond its role as a metabolite, 2-EHA is directly released into the environment from various industrial and commercial sources. It is produced industrially from n-butyraldehyde for a wide range of applications. nih.govintratec.us Its uses include the manufacturing of plasticizers, paint dryers, lubricants, corrosion inhibitors, polyvinyl chloride (PVC) stabilizers, and wood preservatives. transparencymarketresearch.comimarcgroup.com These applications can lead to its release through waste streams and direct environmental contact. nih.gov

A significant source of 2-EHA contamination is the degradation or leaching from consumer and industrial products. For example, salts of 2-EHA are used as thermostabilizers in the PVC gaskets of metal lids for glass jars. nih.gov Studies have detected 2-EHA in baby food and fruit juices, identifying the plastic gaskets inside the lids as the origin of the contamination. nih.gov

Table 2: 2-EHA Contamination Found in Commercial Foods

| Food Type | Detection Frequency | Concentration Range | Average Concentration |

|---|---|---|---|

| Baby Foods (n=20) | 80% | 0.25 to 3.2 mg/kg | 0.55 mg/kg |

| Fruit Juices (n=15) | 73% | 0.01 to 0.59 mg/L | 0.18 mg/L |

Data from analysis of commercial foods packed in glass jars with metal lids. nih.gov

Biodegradation and Environmental Persistence Mechanisms

The molecular structure of 2-EHA significantly influences its fate in the environment, affecting both its breakdown by microorganisms and its stability against non-biological degradation processes.

Microbial Degradation Pathways and Resistance to Biotransformation due to Branching

Microbial degradation is a primary pathway for the breakdown of many organic compounds in the environment. However, 2-EHA is often described as a recalcitrant, or persistent, product of plasticizer degradation. nih.govsludgenews.org While soil microbes can readily oxidize 2-ethylhexanol to 2-EHA, the subsequent degradation of the branched acid occurs less readily. canada.ca

The primary metabolic route for acids like 2-EHA is beta-oxidation. However, the ethyl branch at the alpha-carbon position of the 2-EHA molecule interferes with the efficiency of the enzymes involved in this pathway. canada.ca This structural hindrance contributes to its resistance to biotransformation and its tendency to persist in the environment compared to its straight-chain counterparts. nih.govresearchgate.net This persistence is a key reason why it is detected as an accumulating metabolite from the degradation of parent plasticizer compounds. researchgate.net

Biochemical Mechanisms of Interaction (Non-Clinical Models)

In non-clinical models, 2-EHA has been shown to interact with key cellular receptors and pathways involved in lipid metabolism. A primary mechanism of action is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. nih.govnih.gov PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose homeostasis. nih.govepa.gov

Studies in rodent models have demonstrated that 2-EHA is a peroxisome proliferator. nih.gov The molecular structure of 2-EHA, specifically the ethyl group at the alpha-carbon position and the charged carboxylic acid group, is a key determinant for this activity. nih.gov Activation of PPARα by compounds like 2-EHA leads to an increase in the number and size of peroxisomes in liver cells and induces the activity of enzymes involved in fatty acid oxidation, such as cyanide-insensitive palmitoyl (B13399708) CoA oxidation. nih.govnih.gov This interaction with the PPAR signaling pathway represents a fundamental biochemical mechanism through which 2-EHA can influence lipid metabolism in biological systems. nih.gov Additionally, metabolites of related plasticizers have been shown to induce the expression of other genes, such as those for cytochrome P450 4A1 (CYP4A1), which is also a known PPARα-regulated gene. researchgate.netnih.gov

Metabolic Conversion to Other Carboxylic Acids (e.g., 2-ethyl-3-hydroxyhexanoic acid, 2-ethyl-3-oxohexanoic acid)

In non-clinical models and humans, (S)-2-Ethylhexanoic acid (2-EHA) undergoes metabolic conversion primarily through the β-oxidation pathway. researchgate.netnih.gov This process leads to the formation of several other carboxylic acids that are subsequently excreted. The dominant urinary metabolite identified in humans is 2-ethyl-3-oxohexanoic acid. researchgate.netnih.gov Studies have also identified 2-ethyl-3-hydroxyhexanoic acid as a metabolite. researchgate.net

In studies using male Wistar rats administered 2-EHA, a number of metabolites were identified in urine. researchgate.net The primary metabolic route involves oxidation, leading to a variety of hydroxylated and keto derivatives. researchgate.net The major urinary metabolites identified in female Fischer 344 rats included the glucuronide conjugate of 2-EHA, 2-ethyl-1,6-hexanedioic acid (also known as 2-ethyladipic acid), 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid. researchgate.net The presence of these compounds provides further evidence for metabolism via β-oxidation. researchgate.net

The table below summarizes the key metabolites of 2-Ethylhexanoic acid identified in non-clinical and human studies.

| Metabolite Name | Metabolic Pathway | Species | Reference |

| 2-ethyl-3-oxohexanoic acid | β-Oxidation | Human | researchgate.net, nih.gov |

| 2-ethyl-3-hydroxyhexanoic acid | β-Oxidation | Human | researchgate.net |

| 2-ethyl-1,6-hexanedioic acid | Oxidation | Rat | researchgate.net |

| 2-ethyl-5-hydroxyhexanoic acid | Oxidation | Rat | researchgate.net |

| 2-ethyl-6-hydroxyhexanoic acid | Oxidation | Rat | researchgate.net |

| 2-ethyl-5-ketohexanoic acid | Oxidation | Rat | researchgate.net |

| Glucuronide of 2-EHA | Glucuronidation | Rat | researchgate.net |

Impact on Biochemical Cycles (e.g., Urea (B33335) Cycle Inhibition in Non-Clinical Models)

Research in non-clinical models has demonstrated that 2-Ethylhexanoic acid can interfere with critical biochemical pathways, including the urea cycle. nih.gov The urea cycle is the primary metabolic mechanism for detoxifying ammonia (B1221849), a toxic byproduct of amino acid catabolism. A study involving adult male Wistar rats showed that administration of 2-EHA in their drinking water for 20 days resulted in the inhibition of urea synthesis. nih.gov Specifically, the synthesis of citrulline, a key intermediate in the cycle, was inhibited in the liver mitochondria in a dose-dependent manner. nih.gov This inhibitory effect is comparable to the known toxicity of valproate, an antiepileptic drug that is a structural analog of 2-EHA. nih.govresearchgate.net Inhibition of the urea cycle can lead to an accumulation of ammonia (hyperammonemia), which is a state of significant metabolic stress. researchgate.net

Stereoselective Interactions with Biological Components (e.g., proteins, enzymes) in Non-Clinical Models

The biological effects of 2-Ethylhexanoic acid can be highly dependent on its stereochemistry. Non-clinical studies have revealed significant differences in the biological activity between the (S) and (R) enantiomers, indicating stereoselective interactions with chiral biological molecules such as proteins and enzymes. nih.gov

A key study investigated the teratogenic activity of the individual enantiomers in NMRI mice. nih.gov The results showed that (R)-2-Ethylhexanoic acid was highly teratogenic, with 59% of living fetuses exhibiting exencephaly (a neural tube defect). nih.gov In contrast, this compound produced no teratogenic or embryotoxic effects in the same model. nih.gov The racemic mixture of 2-EHA induced an exencephaly rate of 32%, which is intermediate between the effects of the two pure enantiomers. nih.gov This stark difference in biological outcome strongly suggests that the enantiomers of 2-EHA interact stereoselectively with chiral components within the embryo, and these interactions are crucial for the resulting teratogenic response. nih.gov

Role in Zinc Homeostasis and Associated Biochemical Effects in Non-Clinical Models

Based on the available search results, no information could be found regarding a direct role of this compound in biological zinc homeostasis or its associated biochemical effects in non-clinical models. The literature frequently mentions Zinc 2-ethylhexanoate (B8288628), which is a metal salt used in industrial applications such as a catalyst, heat stabilizer, and paint drier, but this does not pertain to the biological process of zinc homeostasis. nih.govmdpi.comchemicalbook.comhaz-map.com

Natural Occurrence in Biological Systems (e.g., Vitis vinifera, Artemisia arborescens)

2-Ethylhexanoic acid has been reported as a naturally occurring compound in certain biological systems. wikipedia.org Specifically, its presence has been noted in the plant species Vitis vinifera (the common grape vine) and Artemisia arborescens (great mugwort). wikipedia.org While detailed analyses of the essential oils and extracts of these plants often focus on more abundant terpenes, flavonoids, and phenolic compounds, 2-ethylhexanoic acid is listed as a constituent in chemical databases for these species. nih.govcnrs.edu.lbnih.govmdpi.com

Regulatory and Scientific Assessment Frameworks in Research

International and National Regulatory Classifications Relevant to Research Context

(S)-2-Ethylhexanoic acid, often referred to as 2-ethylhexanoic acid (2-EHA) in regulatory literature, is subject to various international and national classifications due to its potential health effects. These classifications are critical for guiding research priorities and establishing safety protocols in laboratory settings.

In Canada, 2-EHA was identified as a high priority for human health risk assessment under the Chemicals Management Plan Challenge. canada.ca This was primarily due to its classification by the European Commission on the basis of developmental toxicity and its potential for significant exposure to the Canadian population. canada.ca The final screening assessment by the Government of Canada, however, concluded that 2-EHA is not entering the environment in quantities or under conditions that pose a danger to the environment or human health at current exposure levels. atamanchemicals.com

The Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has assessed 2-EHA under its Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework. industrialchemicals.gov.au The chemical is classified as hazardous, being a Category 3 reproductive toxin with the risk phrase 'Possible risk of harm to the unborn child' (Xn; R63). industrialchemicals.gov.au The available data supported this classification and also provided sufficient evidence to classify the chemical as potentially toxic to fertility. industrialchemicals.gov.auindustrialchemicals.gov.au

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-EHA is categorized as a Category 2 reproductive toxicant. healthvermont.gov The European Chemicals Agency (ECHA) also classifies 2-EHA as Reproductive Toxicity Category 2. european-coatings.com This classification implies that the substance is suspected of damaging fertility or the unborn child. nih.gov In the European Union, 2-ethylhexanoic acid and its salts are prohibited for use in cosmetic products and are listed in Annex II of the EC regulation 1223/2009. coslaw.eu

In the United States, the Environmental Protection Agency (EPA) has required testing of 2-EHA under the Toxic Substances Control Act (TSCA) to evaluate its potential for developmental toxicity, subchronic toxicity, and pharmacokinetics. epa.gov The Interagency Testing Committee (ITC) had designated 2-EHA for priority consideration for health effects testing, including carcinogenicity. epa.gov

Regulatory Classifications for 2-Ethylhexanoic Acid

| Regulatory Body/Framework | Classification | Notes |

|---|---|---|

| European Commission | Developmental Toxicant | A primary reason for its high-priority assessment in Canada. canada.ca |

| GHS | Category 2 Reproductive Toxicant | Suspected of damaging fertility or the unborn child. healthvermont.govnih.gov |

| ECHA (EU) | Reproductive Toxicity Category 2 | Consumer use should be restricted. european-coatings.com Prohibited in cosmetics. coslaw.eu |

| NICNAS (Australia) | Category 3 Reproductive Toxin | "Possible risk of harm to the unborn child" (Xn; R63). industrialchemicals.gov.au |

| Health Canada | High Priority for Assessment | Assessed under the Chemicals Management Plan Challenge. canada.ca |

| US EPA (TSCA) | Priority for Health Effects Testing | Designated by the Interagency Testing Committee. epa.gov |

Methodologies for Environmental Risk Assessment in Research

The environmental risk assessment of this compound in a research context involves evaluating its environmental fate, persistence, bioaccumulation potential, and ecotoxicity.

Screening assessments are a common methodology used by regulatory bodies. In Canada, a screening assessment of 2-EHA was conducted to determine the potential risk to the general population and the environment. atamanchemicals.com This assessment concluded that 2-EHA is not expected to remain in the environment for a long time and does not accumulate in organisms. atamanchemicals.com The amount of 2-EHA that might be released into the environment is below the toxic threshold for organisms. atamanchemicals.com The substance did not meet the ecological categorization criteria for persistence, bioaccumulation potential, or inherent toxicity to aquatic organisms. canada.ca

Tiered assessment frameworks, such as Australia's IMAP, provide a structured approach to risk evaluation. industrialchemicals.gov.auindustrialchemicals.gov.au The IMAP framework uses a tiered approach, starting with a high-throughput Tier I assessment and progressing to more detailed Tier II and III assessments for chemicals of concern. industrialchemicals.gov.auindustrialchemicals.gov.au This allows for a science and risk-based model to align assessment efforts with the potential human health and environmental impacts. industrialchemicals.gov.auindustrialchemicals.gov.au

Research on the environmental fate of 2-EHA indicates that it is readily biodegradable. canada.ca It is a degradation product of larger molecules like the plasticizer di(2-ethylhexyl)phthalate (DEHP). nih.govsludgenews.org Studies have shown that microorganisms can degrade plasticizers, producing 2-ethylhexanol, which is then oxidized to 2-ethylhexanoic acid. nih.gov Certain bacteria, such as Mycobacterium austroafricanum, have been shown to degrade compounds structurally related to 2-EHA. ifremer.frresearchgate.net

Ecotoxicity studies are also a key component of the environmental risk assessment. Acute and chronic toxicity data for 2-EHA indicate that it is moderately toxic to aquatic organisms. canada.ca

Environmental Fate and Ecotoxicity of 2-Ethylhexanoic Acid

| Parameter | Finding | Source |

|---|---|---|

| Persistence | Not expected to remain in the environment for a long time. | atamanchemicals.com |

| Bioaccumulation | Low potential to accumulate in the lipid tissues of organisms. | canada.ca |

| Biodegradation | Readily biodegradable. | canada.ca |

| Ecotoxicity | Moderately toxic to aquatic organisms. | canada.ca |

| Environmental Occurrence | Found in wastewater treatment plant influents and effluents as a degradation product of plasticizers. | sludgenews.org |

Future Directions in S 2 Ethylhexanoic Acid Research

Development of Novel Enantioselective Synthetic Routes

The efficient production of single-enantiomer compounds is a cornerstone of modern chemistry. While methods exist for synthesizing 2-ethylhexanoic acid enantiomers, future research is focused on developing more efficient, scalable, and economically viable enantioselective routes.

One established method involves the use of chiral auxiliaries, such as (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP, respectively), to guide the stereochemical outcome of the synthesis. nih.gov However, these methods often involve multiple steps and the use of expensive reagents. A promising alternative is the asymmetric Favorskii rearrangement, which can produce optically active α-alkyl amides from aldehydes and optically active sulfoxides. researchgate.net These amides can then be converted into the desired chiral acid, offering a potential pathway to (S)-2-Ethylhexanoic acid with high enantiomeric excess. researchgate.net

Future research will likely focus on catalytic asymmetric synthesis, which avoids the need for stoichiometric amounts of chiral auxiliaries. The development of novel chiral catalysts, potentially metal-based or organocatalytic, for the direct asymmetric synthesis of this compound from simple precursors is a major goal. This could involve asymmetric hydrogenation or carboxylation of prochiral substrates.

| Synthetic Route | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Chiral Auxiliaries (e.g., SAMP/RAMP) | A chiral molecule is temporarily incorporated to direct the stereoselective formation of the desired product. nih.gov | Established methodology, high enantioselectivity achievable. nih.gov | Improving atom economy, developing recyclable auxiliaries. |

| Asymmetric Rearrangements (e.g., Favorskii) | Utilizes a stereocontrolled rearrangement to establish the chiral center. researchgate.net | Access to optically active intermediates from readily available materials. researchgate.net | Expanding substrate scope, improving yields and enantiomeric excess. |

| Catalytic Asymmetric Synthesis | Employs a small amount of a chiral catalyst to generate large quantities of the enantiomerically pure product. | High efficiency, scalability, reduced waste. | Design of novel organocatalysts or transition metal complexes. |

Exploration of Advanced Chiral Separation Techniques

Alongside direct synthesis, the separation of racemic mixtures remains a vital strategy for obtaining pure enantiomers. Research into advanced chiral separation techniques aims to improve resolution, throughput, and cost-effectiveness.

Current technologies like high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are effective but can be resource-intensive for large-scale production. jiangnan.edu.cndiva-portal.org Future advancements are expected in several areas:

Supercritical Fluid Chromatography (SFC): This technique is gaining traction for its high-throughput capabilities and reduced solvent consumption, making it a more environmentally friendly option for both analytical and preparative-scale separations. nih.gov

Membrane Separation: The development of chiral membranes that allow for the selective passage of one enantiomer over the other presents a highly attractive option for continuous and large-scale separations. jiangnan.edu.cn

Capillary Electrophoresis (CE): CE offers high separation efficiency and rapid analysis times, particularly with the use of chiral selectors like cyclodextrins. nih.gov Exploring novel and more effective chiral selectors for CE is an active area of research. jiangnan.edu.cnnih.gov

| Technique | Principle | Future Research Focus |

|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for faster and greener separations. nih.govchromatographyonline.com | Development of new chiral stationary phases optimized for SFC; scaling from analytical to preparative chromatography. chromatographyonline.com |

| Chiral Membrane Separation | Enantioselective transport through a membrane embedded with a chiral selector. jiangnan.edu.cn | Improving membrane permeability and selectivity; enhancing long-term stability. jiangnan.edu.cn |

| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration in an electric field in the presence of a chiral selector. nih.gov | Design of novel chiral selectors (e.g., modified cyclodextrins, chiral ionic liquids) for improved resolution. jiangnan.edu.cndiva-portal.org |

Mechanistic Studies of Biological Interactions at the Stereospecific Level

A critical area of future research involves elucidating the precise mechanisms by which enantiomers of 2-ethylhexanoic acid interact differently with biological systems. It is well-established that the biological activity of chiral molecules can be highly stereospecific, as they interact with inherently chiral biological targets like enzymes and receptors. researchgate.net

A landmark study on the teratogenic activity of 2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate, demonstrated this principle starkly. The (R)-enantiomer was found to be highly teratogenic and embryotoxic in mice, causing a 59% incidence of exencephaly (a neural tube defect) in living fetuses. nih.gov In contrast, the (S)-enantiomer produced no teratogenic or embryotoxic effects under the same conditions. nih.gov This strongly suggests that stereoselective interactions are decisive for the teratogenic response. nih.gov

Future mechanistic studies will need to employ advanced techniques in molecular biology, toxicology, and computational chemistry to:

Identify the specific chiral biomolecules (e.g., enzymes, receptors, DNA) that (R)-2-ethylhexanoic acid interacts with to trigger teratogenesis.

Characterize the binding affinities and modes of interaction for both the (R) and (S) enantiomers at the molecular level.

Understand why the (S)-enantiomer is biologically inert in this context, which could provide insights into designing safer chemicals.

| Enantiomer | Teratogenic Response (Exencephaly Rate) | Embryotoxic Response |

|---|---|---|

| This compound | None observed | None observed |

| (R)-2-Ethylhexanoic acid | 59% of living fetuses | High (indicated by embryolethality and fetal weight retardation) |

| Racemic (+/-)-2-Ethylhexanoic acid | 32% of living fetuses | Intermediate |

Sustainable Production and Environmental Remediation Strategies

The push for "green chemistry" is driving research into more sustainable methods for producing and handling chemicals. For 2-ethylhexanoic acid, this involves two main fronts: the use of renewable feedstocks and the development of environmentally benign manufacturing processes.

Companies are already making strides in this area. For instance, a "pro-environment" version of 2-ethylhexanoic acid is available that is based on the mass balance concept, where a certain percentage of the product is derived from renewable raw materials. transparencymarketresearch.comperstorp.com These products, which can have 25% or even 100% renewable carbon content, are certified (e.g., by ISCC PLUS) to help customers reduce their carbon footprint. perstorp.com

In terms of process chemistry, research is focused on replacing traditional oxidation methods with greener alternatives. An efficient method has been developed for the synthesis of 2-ethylhexanoic acid via the oxidation of 2-ethylhexanal (B89479) using air or oxygen as the oxidant and N-hydroxyphthalimide as an organocatalyst under mild conditions. researchgate.netnih.govmdpi.com This approach avoids harsh reagents and is more energy-efficient. nih.gov

Regarding its environmental fate, 2-ethylhexanoic acid is known to biodegrade quickly and has a low potential for bioaccumulation. canada.ca Future research in remediation will likely focus on optimizing bioremediation strategies for industrial effluent streams to ensure minimal environmental release.

Emerging Applications in Chiral Catalysis and Advanced Materials Science

While racemic 2-ethylhexanoic acid and its derivatives are widely used, the availability of the pure (S)-enantiomer opens up new possibilities in fields that rely on molecular chirality.

Chiral Catalysis: There is a growing interest in using chiral carboxylic acids as asymmetric Brønsted acid organocatalysts. rsc.org this compound, with its specific stereochemistry, could be investigated as a catalyst for a variety of asymmetric organic transformations, potentially offering unique reactivity or selectivity. rsc.org Furthermore, its derivatives could be developed into novel chiral ligands for transition-metal catalysis, a field crucial for the synthesis of pharmaceuticals and fine chemicals. nih.govsigmaaldrich.com

Advanced Materials Science: The salts of racemic 2-ethylhexanoic acid are extensively used as precursors for metal-organic compounds, paint driers, PVC stabilizers, and corrosion inhibitors. researchgate.netbisleyinternational.comzsmaterials-sales.com Using the single (S)-enantiomer could lead to materials with novel properties. For example, metal complexes derived from this compound could self-assemble into chiral supramolecular structures, leading to materials with unique optical or electronic properties. In polymer science, using this compound derivatives as plasticizers or monomers could influence the polymer's morphology and physical properties in predictable ways, leading to advanced plastics or lubricants with enhanced performance. bisleyinternational.com

| Field | Potential Application | Rationale |

|---|---|---|

| Chiral Catalysis | Asymmetric Brønsted acid catalyst; Chiral ligand precursor. rsc.org | The defined stereocenter can induce chirality in chemical reactions, enabling the synthesis of other enantiopure compounds. |

| Advanced Materials | Precursor for chiral metal-organic frameworks (MOFs); Chiral dopants for liquid crystals. | Can impart chirality to the bulk material, leading to unique chiroptical, ferroelectric, or catalytic properties. |

| Polymer Science | Enantiopure plasticizers, stabilizers, or monomers. bisleyinternational.com | May lead to polymers with improved thermal stability, specific mechanical properties, or biodegradability profiles. |

| Specialty Lubricants | Component of high-performance synthetic lubricants. bisleyinternational.com | The uniform molecular shape of a single enantiomer could improve fluid dynamics and wear resistance at material interfaces. |

常见问题

Q. What are the key physicochemical properties of (S)-2-ethylhexanoic acid relevant to experimental design?

this compound is a chiral carboxylic acid with critical properties influencing its behavior in reactions and formulations:

- Boiling point : 228°C

- Density : 0.903 g/mL at 25°C

- Vapor pressure : <0.01 mmHg at 20°C; 10 mmHg at 115°C

- log Pow : 2.7 (indicating moderate lipophilicity)

- Water solubility : Limited (immiscible) but miscible with organic solvents .

Methodological Note : When designing solubility or partitioning experiments, use log Pow to predict its behavior in biphasic systems. For thermal stability studies, consider its flash point (114°C) to avoid combustion risks .

Q. What synthetic routes are employed to produce enantiomerically pure this compound?

While industrial synthesis often yields racemic mixtures, enantioselective methods include:

- Chiral resolution : Using enzymatic or chemical separation of racemic mixtures .

- Asymmetric catalysis : Hydroformylation of propylene with chiral ligands to control stereochemistry .

- Biocatalytic approaches : Lipase-mediated ester hydrolysis for enantiomer enrichment .

Data Contradiction : Industrial-scale asymmetric synthesis remains challenging due to cost and scalability issues. Most studies focus on racemic 2-ethylhexanoic acid, necessitating post-synthesis resolution for (S)-enantiomer isolation .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Gas Chromatography (GC) : Coupled with chiral columns (e.g., cyclodextrin-based) to resolve enantiomers .

- High-Performance Liquid Chromatography (HPLC) : Using derivatization agents (e.g., 2-nitrophenylhydrazine) for UV detection .

- Mass Spectrometry (MS) : LC-MS/MS with multiple reaction monitoring (MRM) for trace-level detection in biological samples .

Validation Tip : Include internal standards (e.g., deuterated analogs) to correct for matrix effects in environmental or biological samples .

Q. How does this compound degrade in aquatic environments, and what are its ecological implications?

- Aerobic biodegradation : Half-life of 10–28 days in soil, depending on microbial activity .

- Anaerobic persistence : Slower degradation in sediment, with potential accumulation .

- Toxicity : EC50 for aquatic organisms ranges from 50–100 mg/L, indicating moderate toxicity .

Experimental Design : Use OECD 301B (Ready Biodegradability) tests to assess degradation kinetics. Monitor metabolites (e.g., 2-ethylhexanol) via GC-MS to track degradation pathways .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation risks (vapor pressure >10 mmHg at 115°C) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Toxicokinetic Note : Studies in rats show rapid absorption (Tmax = 18.8 minutes post-oral dose) and elimination (t1/2 = 3.2 hours), suggesting acute exposure risks require immediate mitigation .

Advanced Research Questions

Q. How do enantiomeric differences [(S) vs. (R)] affect the biological activity and metabolic pathways of 2-ethylhexanoic acid?

- Enzyme specificity : (S)-enantiomers may exhibit higher affinity for hepatic enzymes (e.g., CYP450 isoforms), altering metabolite profiles .

- Toxicity divergence : Rat studies indicate (S)-enantiomers induce stronger peroxisome proliferation than (R)-forms, linked to differential activation of PPAR-α receptors .

Methodological Gap : Most toxicological data derive from racemic mixtures. Use chiral HPLC to isolate enantiomers and conduct in vitro assays (e.g., hepatocyte cultures) to compare effects .

Q. How can researchers resolve contradictions in reported biodegradation rates of 2-ethylhexanoic acid across studies?

Discrepancies arise from:

- Test conditions : pH, temperature, and microbial consortia vary between OECD 301B and EPA 835.3200 protocols .

- Matrix effects : Sediment vs. water column studies show differing half-lives due to oxygen availability .

Resolution Strategy : Standardize test conditions and include isotopic labeling (e.g., <sup>13</sup>C-EHA) to track mineralization pathways unambiguously .

Q. What regulatory challenges impact the use of this compound in pharmaceutical or agrochemical formulations?

- REACH restrictions : Classified as Repr. 1B (presumed human reproductive toxin) under EU regulations, requiring rigorous risk assessments .

- Green chemistry push : Alternatives like bio-based carboxylic acids are being explored to reduce environmental persistence .

Compliance Tip : Pre-register derivatives (e.g., metal carboxylates) under REACH Annex XIV and monitor updates to the EPA’s Significant New Use Rules (SNURs) .

Q. What advanced models predict the toxicokinetics of this compound in mammalian systems?

- PBPK modeling : Incorporates partition coefficients (log Pow) and enzyme kinetics to simulate tissue distribution .

- In silico tools : Use QSAR models (e.g., OECD Toolbox) to estimate absorption rates and metabolite toxicity .

Validation Data : Compare model outputs with in vivo rat data showing 85.1 µg/g plasma concentration at Tmax after 100 mg/kg oral dosing .

Q. How does this compound interact with transition metals in catalytic or material science applications?

- Coordination chemistry : Forms stable complexes with Co(II), Mn(II), and Fe(III), used as paint driers or PVC stabilizers .

- Catalytic activity : Metal carboxylates accelerate redox reactions (e.g., alkyd resin curing) via radical initiation mechanisms .

Experimental Optimization : Vary metal-to-ligand ratios and characterize complexes using FT-IR (νCOO ~1550 cm<sup>−1</sup>) and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。